N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

PPARα Antagonist TR-FRET

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide (CAS 941987-77-5) is a synthetic benzothiazole-based N-acylsulfonamide. It belongs to a novel family of potent peroxisome proliferator-activated receptor alpha (PPARα) antagonists, distinct from the more common class of PPAR agonists.

Molecular Formula C19H19FN2O5S2
Molecular Weight 438.49
CAS No. 941987-77-5
Cat. No. B2656712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
CAS941987-77-5
Molecular FormulaC19H19FN2O5S2
Molecular Weight438.49
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)OC
InChIInChI=1S/C19H19FN2O5S2/c1-26-15-10-14-17(11-16(15)27-2)28-19(21-14)22-18(23)4-3-9-29(24,25)13-7-5-12(20)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22,23)
InChIKeyDOKFNBPRUTWXBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide (CAS 941987-77-5): A Potent PPARα Antagonist


N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide (CAS 941987-77-5) is a synthetic benzothiazole-based N-acylsulfonamide. It belongs to a novel family of potent peroxisome proliferator-activated receptor alpha (PPARα) antagonists, distinct from the more common class of PPAR agonists [1]. The compound was developed through a strategy of chemical modification of carboxylic acid agonists to achieve an antagonistic profile, making it a specialized tool for studying and modulating PPARα-mediated pathways [1].

Why Generic Substitution Fails: The Specific Pharmacological Profile of CAS 941987-77-5


Generic substitution within the thiazole or benzothiazole sulfonamide class is unreliable due to the extreme sensitivity of the PPARα ligand-binding domain to subtle structural variations. Unlike pan-PPAR agonists or PPARγ-selective modulators, this compound is a functional competitive antagonist that reverts the activation promoted by known agonists like GW7647 [1]. Swapping it for a PPARα agonist (e.g., fenofibrate, lanifibranor) or a PPARγ antagonist would produce diametrically opposite biological outcomes [2]. Furthermore, even minor changes to the benzothiazole substitution pattern or the phenylsulfonyl group can drastically alter potency, selectivity, and even shift a compound from antagonist to agonist, as demonstrated in structure-activity relationship (SAR) studies of this chemical series [1].

Quantitative Evidence Guide: Benchmarking the PPARα Antagonism of CAS 941987-77-5


Competitive PPARα Antagonism Confirmed by TR-FRET Assay

The compound, referred to as AA452 in literature, functions as a competitive PPARα antagonist. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay demonstrated its ability to revert PPARα activation triggered by the potent agonist GW7647 at low micromolar concentrations [1]. In contrast, the pan-PPAR agonist lanifibranor (IVA-337) shows an EC50 of 1537 nM for PPARα, representing a fundamentally opposite pharmacology .

PPARα Antagonist TR-FRET

Structural Differentiation from a Dioxino-Fused Analog

The 5,6-dimethoxy substitution on the benzothiazole core is a key feature distinguishing it from the close analog N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide (CAS 941907-42-2), which features a more rigid and bulkier dioxino-fused ring . SAR studies within the benzothiazole N-(phenylsulfonyl)amide family indicate that modifications to the benzothiazole portion significantly impact PPARα antagonistic potency, with the 5,6-dimethoxy pattern contributing to a distinct activity profile [1].

Benzothiazole Structure-Activity Relationship PPARα

Evidence of Metabolic Reprogramming and Enhanced Radiosensitivity in Glioblastoma

The compound (AA452) triggers metabolic reprogramming and increases sensitivity to radiation therapy in human glioblastoma primary cells [1]. It induced cell death and decreased migration in patient-derived glioblastoma cells [1]. This functional outcome is a direct consequence of PPARα antagonism and is not observed with PPARα agonists, which can promote tumor progression in certain contexts. No equivalent radiosensitization data have been reported for the dioxino analog (CAS 941907-42-2) or generic PPARα ligands, positioning this compound uniquely for oncology research procurement.

Glioblastoma Radiosensitizer PPARα

Selectivity Profile Differentiation from Pan-PPAR Agonists

Unlike pan-PPAR agonists like lanifibranor which activate PPARα, PPARδ, and PPARγ, this compound is a selective functional antagonist of PPARα [1]. In a key mechanistic study, the compound showed an inhibitory effect on CPT1A pattern expression, a downstream target of PPARα involved in fatty acid oxidation [1]. This contrasts with PPARα agonists, which typically upregulate CPT1A [2]. The compound's selectivity was further highlighted by the absence of significant activity on PPARδ in the same series, a characteristic not shared by multi-target ligands .

PPAR Selectivity Cancer Metabolism CPT1A

Optimal Application Scenarios for CAS 941987-77-5 Based on Differentiated Evidence


Investigating PPARα Antagonism in Cancer Metabolism

This compound is the optimal choice for researchers studying the role of PPARα antagonism in cancer metabolism, particularly in glioblastoma. Its demonstrated ability to reprogram lipid metabolism and enhance radiosensitivity in patient-derived cells [1] cannot be replicated by common PPARα agonists, making it a prerequisite for studies aimed at inhibiting the PPARα/CPT1A pathway as a therapeutic strategy [2].

Structure-Activity Relationship (SAR) Studies on N-Acylsulfonamide PPARα Antagonists

As a representative of the benzothiazole-based N-(phenylsulfonyl)amide family with a distinct 5,6-dimethoxy substitution, this compound is essential for SAR programs aimed at optimizing PPARα antagonist potency and selectivity. It serves as a critical chemical biology tool to map the contribution of the benzothiazole moiety against close analogs like the dioxino-fused variant (CAS 941907-42-2) [1].

Differentiating PPARα-Mediated Functions from Other PPAR Isoforms

In functional genomic studies, the necessity of a selective PPARα antagonist is paramount. Unlike pan-PPAR agonists such as lanifibranor, which activate PPARδ and PPARγ, this compound's functional selectivity for PPARα antagonism allows for the precise dissection of PPARα-specific contributions to fatty acid oxidation and energy homeostasis, without confounding signals from other isotypes [1].

Quote Request

Request a Quote for N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.